3-(aminomethyl)pyridin-4-ol
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Overview
Description
3-(aminomethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminomethyl group attached to the third position and a hydroxyl group attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)pyridin-4-ol can be achieved through several methods. One common approach involves the reduction of 3-cyanopyridine using hydrogen in the presence of a catalyst such as Raney nickel. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by subsequent reduction
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)pyridin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and other heterocyclic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(aminomethyl)pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 3-(aminomethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxyl group can participate in redox reactions, modulating the oxidative state of the target molecules. These interactions can lead to changes in enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
4-(aminomethyl)pyridine: The position of the aminomethyl group is different, affecting its chemical properties and biological activity.
3-(aminomethyl)pyridin-2-ol: The hydroxyl group is positioned differently, resulting in distinct chemical behavior and uses
Uniqueness
3-(aminomethyl)pyridin-4-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer specific reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1243458-09-4 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,3,7H2,(H,8,9) |
InChI Key |
KISFAWJWOPEDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)CN |
Purity |
91 |
Origin of Product |
United States |
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